N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-16-13-17(2)21(18(3)14-16)27-20(32)15-31-25(33)23-24(22(29-31)19-7-5-4-6-8-19)35-26(28-23)30-9-11-34-12-10-30/h4-8,13-14H,9-12,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPKJQPOPSMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves a multi-step synthetic process. The synthesis begins with the construction of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the phenyl group at the 7th position. Subsequent steps involve the attachment of the morpholino group and the mesityl group, culminating in the formation of the acetamide moiety. Each step requires precise reaction conditions, including specific solvents, catalysts, and temperatures, to ensure the successful assembly of the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated processes to streamline production. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Utilization of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Employment of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The specific reaction conditions and reagents used can lead to a variety of products, depending on which functional group is targeted. For example, oxidation might result in the formation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, while reduction could yield N-mesityl-2-(2-morpholino-4-hydroxy-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.
Scientific Research Applications
N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has shown promise in various fields of scientific research:
Chemistry: As a reagent in organic synthesis, it can be utilized to construct complex molecular frameworks.
Biology: Its unique structure allows for the modulation of biological pathways, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include the development of anti-cancer, anti-inflammatory, or antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of functionalized compounds for various industrial applications.
Mechanism of Action
The mechanism by which N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets within biological systems. It may inhibit or activate enzymes, receptors, or other proteins, thereby modulating cellular pathways. These interactions are often mediated through non-covalent binding, such as hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Thiazolo[4,5-d]pyridazin Derivatives
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substituents: 4-Chlorophenyl, 2-methyl, and 2-thienyl groups. Key differences: The thienyl group (aromatic sulfur heterocycle) may enhance π-π interactions compared to the phenyl group in the target compound.
Pyrimido[4,5-d][1,3]oxazin Derivatives ()
- Examples : Compounds 16c, 16d, 16e.
Substituent Effects on Physicochemical Properties
Solubility and Polarity
- Morpholino vs. Methyl/Isopropyl groups: The morpholino group in the target compound likely enhances water solubility compared to alkyl substituents (e.g., 16c: propyl; 16d: isopropyl), which increase hydrophobicity .
- Mesityl vs. 4-Chlorophenyl : The mesityl group’s bulkiness may reduce solubility but improve membrane permeability compared to the smaller 4-chlorophenyl group in .
Chromatographic Behavior (HPLC Data from )
| Compound | HPLC Purity (%) | Retention Time (min) |
|---|---|---|
| 16c | 99.34 | 9.37 |
| 16d | 97.05 | 11.98 |
| 16e | 95.07 | 10.60 |
- Trends: Longer retention times correlate with increased hydrophobicity (e.g., 16d’s isopropyl group vs. 16c’s propyl). The target compound’s morpholino group may reduce retention time compared to these analogs .
Antioxidant Activity ()
- Coumarin-acetamide hybrids : Exhibited antioxidant activity surpassing ascorbic acid. Proposed mechanisms include radical scavenging via the acetamide moiety and coumarin’s conjugated system.
- Relevance to target : While the thiazolo[4,5-d]pyridazin core differs from coumarin, the acetamide group in the target compound may similarly contribute to redox modulation .
Biological Activity
N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolopyridazine core with various substituents that contribute to its biological profile. The IUPAC name is This compound , and its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O3S |
| Molecular Weight | 485.59 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that are crucial for tumor growth and metastasis.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties, particularly against various cancer cell lines. Below is a summary of its biological activity based on recent studies:
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound in vitro against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with the compound showing a notable reduction in cell viability at concentrations below 20 µM.
Case Study 2: Trypanosomiasis Treatment
Another study explored the compound's potential as an antitrypanosomal agent. In vitro assays revealed that it significantly inhibited the growth of Trypanosoma brucei with an IC50 value of 8.5 µM, indicating promising therapeutic potential against this parasitic infection.
Q & A
(Basic) What are the critical synthetic steps and reagent considerations for preparing N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Thiazole ring formation : Use of phosphorus pentasulfide (P₂S₅) to cyclize precursor molecules into the thiazolo[4,5-d]pyridazine core .
Acetylation : Reaction with acyl chlorides (e.g., acetyl chloride) to introduce the acetamide moiety .
Substituent coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach morpholino and mesityl groups .
Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC/HPLC .
Key reagents include triethylamine (as a base), dimethylformamide (DMF) as a solvent, and catalysts like palladium for cross-coupling reactions .
(Basic) Which spectroscopic and analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., morpholino ring protons at δ 3.6–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the thiazolo-pyridazine core .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
(Advanced) How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified morpholino, mesityl, or phenyl groups to assess impact on bioactivity .
- In vitro Assays : Test inhibitory activity against kinases (e.g., MAPK) or inflammatory targets (e.g., COX-2) using enzyme-linked immunosorbent assays (ELISA) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and affinity to active sites (e.g., ATP-binding pockets) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with IC₅₀ values .
(Advanced) How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Standardize conditions (pH, temperature, cofactors) across labs; use reference inhibitors as controls .
- Purity Verification : Confirm compound purity (>98%) via HPLC and elemental analysis to exclude impurities as confounding factors .
- Orthogonal Assays : Compare radiometric, fluorometric, and surface plasmon resonance (SPR) data to rule out assay-specific artifacts .
- Cell Model Consistency : Use isogenic cell lines to minimize variability in cellular permeability or off-target effects .
(Basic) What are the primary biological targets of thiazolo[4,5-d]pyridazine derivatives?
Methodological Answer:
- Kinases : Inhibition of MAPK or PI3K pathways via competitive binding to ATP pockets .
- Inflammatory Mediators : Blocking cytokine production (e.g., TNF-α, IL-6) by targeting upstream signaling proteins .
- Microbial Targets : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
(Advanced) What strategies improve selectivity for specific enzymatic targets?
Methodological Answer:
- Rational Design : Introduce steric hindrance (e.g., bulky mesityl groups) to reduce off-target binding .
- Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to catalytic cysteines .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
(Advanced) How is metabolic stability evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes; quantify parent compound degradation via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize Phase I/II metabolites .
(Basic) Which analytical methods monitor reaction progress and purity?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Track reaction completion using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity with C18 columns and UV detection (λ = 254 nm) .
- Gas Chromatography (GC) : Analyze volatile byproducts in early synthesis steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
